Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring substituted with a methoxy group, a carboxylate ester, and a methoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 5-methylfuran-3-carboxylic acid
Reagent: Methanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux for several hours
The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Furanones or hydroxylated furans.
Reduction: Methyl 2-(2-hydroxyethyl)-5-methylfuran-3-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxy-2-oxoethyl)benzoate
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
Comparison
Methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and physical properties compared to similar compounds like Methyl 2-(2-methoxy-2-oxoethyl)benzoate, which has a benzene ring instead
Properties
CAS No. |
6141-59-9 |
---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-5-methylfuran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-6-4-7(10(12)14-3)8(15-6)5-9(11)13-2/h4H,5H2,1-3H3 |
InChI Key |
SMOLSDULBFJVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.